1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

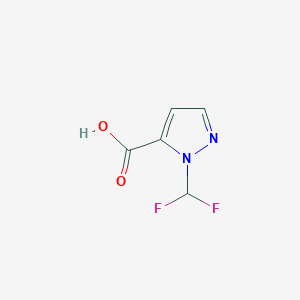

1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS: 2098102-66-8, molecular formula: C₁₀H₇F₂N₃O₂, molecular weight: 239.18 g/mol) is a fluorinated pyrazole derivative characterized by a difluoromethyl (-CF₂H) substituent at the 1-position and a carboxylic acid (-COOH) group at the 5-position of the pyrazole ring . The difluoromethyl group confers unique physicochemical properties, such as enhanced metabolic stability and moderate lipophilicity compared to non-fluorinated or fully trifluoromethylated analogs . This compound serves as a critical intermediate in pharmaceutical and agrochemical research, particularly in the design of enzyme inhibitors and bioactive molecules .

Properties

IUPAC Name |

2-(difluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O2/c6-5(7)9-3(4(10)11)1-2-8-9/h1-2,5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDABFWOLGXWIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390042 | |

| Record name | 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925199-97-9 | |

| Record name | 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Substitution and Hydrolysis Reaction

- Reactants: α,β-unsaturated ester and 2,2-difluoroacetyl halide (X = F or Cl).

- Conditions: The ester and an acid-binding agent are dissolved in an organic solvent. The difluoroacetyl halide is added dropwise at low temperature to control reactivity.

- Process: After the substitution reaction, alkali is added to hydrolyze the intermediate, producing a solution of the α-difluoroacetyl intermediate.

Condensation and Cyclization Reaction

- Catalyst: Sodium iodide or potassium iodide is used to facilitate the reaction.

- Reactants: The α-difluoroacetyl intermediate solution is reacted with an aqueous methylhydrazine solution at low temperature.

- Process: The mixture undergoes condensation to form the pyrazole ring, followed by reduced pressure and temperature increase to promote cyclization.

- Workup: Acidification with hydrochloric acid precipitates the crude pyrazole carboxylic acid product.

- Purification: Recrystallization from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35-65% alcohol content) yields the purified 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid.

Reaction Parameters and Yields

| Step | Conditions | Key Reagents | Yield (%) | Purity (HPLC) (%) | Notes |

|---|---|---|---|---|---|

| Substitution/Hydrolysis | Low temperature, organic solvent | α,β-unsaturated ester, difluoroacetyl halide, alkali | N/A | N/A | Formation of α-difluoroacetyl intermediate |

| Condensation/Cyclization | -30 to -20 °C, aqueous methylhydrazine, sodium/potassium iodide catalyst | α-difluoroacetyl intermediate, methylhydrazine | 75-80 | 99.3-99.7 | Recrystallization from aqueous alcohol solvent |

Typical yields range from 75.8% to 79.6% with high purity (>99% by HPLC), demonstrating the efficiency of the method.

Alternative Fluorination Approach

A novel method involves direct fluorination of difluoromethyl-pyrazole precursors using elemental fluorine gas (F2) in a reactor resistant to fluorine and hydrogen fluoride. This process allows the synthesis of fluorinated pyrazole carboxylic acid derivatives, including this compound, with high regioselectivity and yield.

- Process: The difluoromethyl-pyrazole compound is dissolved in an inert solvent and subjected to direct fluorination.

- Advantages: This method offers a streamlined route to fluorinated pyrazole derivatives without the need for multi-step substitution and cyclization.

- Considerations: Requires specialized equipment resistant to corrosive fluorine and HF gases.

This fluorination method is particularly useful for synthesizing fluorinated derivatives and may be adapted for the target compound.

Summary Table of Preparation Methods

| Method | Key Steps | Catalyst/Reagents | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Substitution/Hydrolysis + Condensation/Cyclization | α,β-unsaturated ester + difluoroacetyl halide → intermediate → methylhydrazine cyclization | Sodium iodide or potassium iodide, methylhydrazine | 75-80 | >99 | High yield and purity, scalable | Multi-step, requires low temp control |

| Direct Fluorination | Fluorination of difluoromethyl-pyrazole precursor with F2 gas | Elemental fluorine, inert solvent | Not specified | High | Direct fluorination, regioselective | Requires specialized fluorine-resistant reactor |

Research Findings and Notes

- The substitution/hydrolysis step is sensitive to temperature and reagent addition rates to avoid side reactions.

- The choice of catalyst (NaI or KI) influences the reaction rate and selectivity.

- Recrystallization solvent composition critically affects the purity and yield of the final product.

- Direct fluorination methods provide an alternative but require handling hazardous fluorine gas and specialized equipment.

- Analytical methods such as HPLC are essential for monitoring reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with altered properties.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

Antibacterial Activity

Research has indicated that 1-DFPCA and its derivatives exhibit moderate antibacterial activity against certain Gram-positive bacteria. A study conducted by S. Bondolowski et al. demonstrated the compound's potential as an antibacterial agent, although it showed limited efficacy against Gram-negative strains.

Antifungal Activity

The compound is recognized for its role in developing succinate dehydrogenase inhibitors (SDHIs), which are effective against various fungal pathogens. Studies have shown that derivatives of 1-DFPCA can exhibit antifungal activities superior to established fungicides. For instance, certain derivatives demonstrated up to 72% inhibition against specific phytopathogenic fungi at concentrations as low as 10 μM.

Table 1: Efficacy of Pyrazole Derivatives Against Fungal Pathogens

| Compound Name | Year Registered | Target Pathogen | Efficacy |

|---|---|---|---|

| Isopyrazam | 2010 | Zymoseptoria tritici | High |

| Sedaxane | 2011 | Alternaria spp. | Moderate |

| Bixafen | 2011 | Fusarium spp. | High |

| Fluxapyroxad | 2011 | Septoria spp. | High |

| Benzovindiflupyr | 2012 | Botrytis cinerea | Moderate |

Anti-inflammatory Properties

Emerging evidence suggests that pyrazole derivatives, including 1-DFPCA, may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | IC50 (μg/mL) | COX-2 Inhibition (%) |

|---|---|---|

| Compound A | 60.56 | 62 |

| Compound B | 57.24 | 71 |

| Compound C | 69.15 | 65 |

Agrochemical Applications

1-DFPCA serves as a precursor for the synthesis of various fungicides, contributing significantly to agricultural chemistry. Its ability to inhibit succinate dehydrogenase makes it valuable in developing new fungicidal agents that can combat resistant fungal strains .

Study on Antifungal Activity

A comprehensive evaluation was performed on various pyrazole derivatives against common agricultural pathogens, revealing that compounds derived from 1-DFPCA exhibited superior fungicidal activity compared to traditional fungicides.

Investigation into Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of pyrazole derivatives, demonstrating that specific modifications could lead to compounds with enhanced selectivity for COX-2 over COX-1, thereby reducing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Key Observations :

- Biological Activity : Compounds with trifluoromethyl groups (e.g., ADAMTS7 inhibitors) often exhibit stronger enzyme inhibition due to enhanced hydrophobic interactions, while difluoromethyl analogs may prioritize tunable pharmacokinetics .

- Synthetic Accessibility : Derivatives with simpler substituents (e.g., methyl or ethyl groups) are typically synthesized via Pd-catalyzed cross-coupling or ester hydrolysis, whereas pyridinyl-containing analogs require multi-step functionalization .

Structural and Functional Divergence

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic Acid

- Structural Difference : Replaces -CF₂H with -CH₂CF₃.

- Functional Impact : The trifluoroethyl group increases steric bulk and electron-withdrawing effects, favoring applications in protease inhibitors (e.g., BAY-9835, an ADAMTS7 inhibitor) .

- Synthesis : Requires CDI-mediated coupling in THF, contrasting with the milder conditions for difluoromethyl analogs .

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid

Biological Activity

1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS No: 925199-97-9) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a difluoromethyl group and a carboxylic acid moiety, which contribute to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its antifungal, antibacterial, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure

The structure of this compound can be represented as follows:

Antifungal Activity

Research has demonstrated that derivatives of pyrazole compounds, including this compound, exhibit notable antifungal properties. A study synthesized several pyrazole derivatives and evaluated their activity against various phytopathogenic fungi. The results indicated that certain derivatives displayed significant inhibition of fungal growth at concentrations as low as 50 ppm. Specifically, the compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited superior antifungal activity compared to the standard fungicide boscalid .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound | Target Fungi | Inhibition Concentration (ppm) | Activity Level |

|---|---|---|---|

| 9m | S. sclerotiorum | 50 | Excellent |

| B. cinerea | 50 | Good | |

| R. solani | 50 | Moderate |

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored extensively. A series of novel compounds were synthesized and tested against common bacterial strains such as E. coli and S. aureus. The results indicated that some compounds exhibited promising antibacterial activity, suggesting that the difluoromethyl group may enhance the interaction with bacterial targets .

Table 2: Antibacterial Activity Against Common Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Activity Level |

|---|---|---|---|

| 11 | E. coli | 25 | Good |

| S. aureus | 30 | Moderate |

Anti-inflammatory Activity

In addition to antifungal and antibacterial activities, this compound has been investigated for its anti-inflammatory properties. Studies have indicated that certain pyrazole derivatives can inhibit key inflammatory pathways, making them potential candidates for treating autoimmune diseases such as rheumatoid arthritis and psoriasis . The mechanism involves the inhibition of specific enzymes involved in inflammation.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Molecular docking studies have revealed that modifications to the carboxylic acid moiety and the difluoromethyl group significantly influence binding affinities to biological targets .

Table 3: Key Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Increased antifungal potency |

| Variation in alkyl chain length | Altered antibacterial activity |

| Carboxylic acid position | Critical for anti-inflammatory effects |

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Fungicidal Efficacy : A study demonstrated that a specific derivative exhibited higher antifungal activity against Pythium aphanidermatum than conventional treatments, showcasing its potential for agricultural applications .

- Antibacterial Screening : Another investigation revealed that a series of difluoromethyl-substituted pyrazoles showed significant inhibition against multidrug-resistant strains of bacteria, suggesting their utility in addressing antibiotic resistance challenges .

- Inflammatory Disorders : Research has shown that certain pyrazole derivatives can effectively reduce inflammation in animal models of rheumatoid arthritis, indicating their potential for therapeutic development in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, and what methodological considerations are critical for introducing the difluoromethyl group?

- Methodological Answer : The synthesis typically involves cyclocondensation of appropriate precursors (e.g., β-keto esters or hydrazines) followed by functionalization. For example, describes cyclocondensation using ethyl acetoacetate and phenylhydrazine to form pyrazole cores, while employs Suzuki-Miyaura coupling for aryl substitutions. Introducing the difluoromethyl group may require specialized reagents like difluoromethylation agents (e.g., ClCFH) under controlled conditions. Reaction optimization should prioritize anhydrous environments and inert gas protection to avoid hydrolysis of the difluoromethyl group .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Multi-technique approaches are essential:

- NMR : and NMR can confirm the presence of the difluoromethyl group (split signals due to coupling) and pyrazole ring protons .

- X-ray Diffraction : Single-crystal X-ray analysis (as in ) provides precise structural data, including bond lengths and angles, to validate regiochemistry .

- FT-IR : Carboxylic acid O-H stretching (~2500–3000 cm) and C=O vibrations (~1700 cm) confirm functional groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the optimization of reaction conditions for synthesizing difluoromethylated pyrazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For instance, used DFT to analyze electronic properties and substituent effects on pyrazole reactivity. ICReDD’s approach () integrates quantum chemical calculations with experimental data to screen optimal conditions (e.g., solvent polarity, temperature) for difluoromethylation, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data for pyrazole-carboxylic acid derivatives with varying substituents?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., difluoromethyl vs. trifluoromethyl) and compare bioactivity using standardized assays (e.g., enzyme inhibition in ).

- Statistical Analysis : Apply multivariate regression to identify substituent parameters (e.g., lipophilicity, steric bulk) correlating with activity .

- Crystallographic Validation : Use X-ray structures (as in ) to confirm whether substituent positioning affects target binding .

Q. How should researchers handle reactive intermediates (e.g., acyl chlorides) during the synthesis of this compound derivatives?

- Methodological Answer :

- In Situ Quenching : For unstable intermediates like acyl chlorides, use Schlenk lines to maintain inert atmospheres and minimize exposure to moisture .

- Low-Temperature Reactions : Conduct reactions at –78°C (dry ice/acetone baths) to stabilize reactive species .

- Safety Protocols : Follow hazard guidelines in (e.g., P261: avoid inhalation, P305+P351+P338: eye wash protocols) .

Q. What role does the difluoromethyl group play in modulating the compound’s acidity and solubility?

- Methodological Answer :

- Acidity : The electron-withdrawing difluoromethyl group increases the carboxylic acid’s acidity (lower pK) compared to non-fluorinated analogs. Titration experiments (pH-metric or NMR-based) can quantify this effect .

- Solubility : The difluoromethyl group enhances lipophilicity, reducing aqueous solubility. Use Hansen solubility parameters or COSMO-RS simulations to predict solvent compatibility .

Data Analysis & Validation

Q. How can researchers address discrepancies between theoretical (DFT) and experimental spectral data for this compound?

- Methodological Answer :

- Benchmarking : Compare DFT-calculated IR/NMR spectra (e.g., using Gaussian or ORCA software) with experimental data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .

- Conformational Sampling : Account for rotamers or tautomers in solution (e.g., pyrazole ring puckering) that DFT static calculations might miss .

Q. What methodologies validate the purity of this compound in complex reaction mixtures?

- Methodological Answer :

- HPLC-MS : Use reverse-phase HPLC with a C18 column and MS detection to separate and identify impurities (e.g., unreacted starting materials).

- Elemental Analysis : Confirm empirical formula consistency (CHFNO, MW 176.12, as in ) .

Safety & Storage

Q. What are the critical storage conditions for this compound to ensure long-term stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.